molecular formula C9H8F3NO B1293855 [3-(trifluoromethyl)phenyl]acetamide CAS No. 22902-93-8

[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1293855
CAS No.: 22902-93-8
M. Wt: 203.16 g/mol
InChI Key: YXORDBZLZWAHBB-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)phenyl]acetamide is an acetamide derivative featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. The trifluoromethyl group enhances lipophilicity, metabolic stability, and electron-withdrawing properties, making this scaffold valuable in medicinal chemistry and agrochemical research . Its structural flexibility allows for diverse modifications at the acetamide nitrogen or phenyl ring, enabling tailored interactions with biological targets such as enzymes, receptors, and ion channels .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXORDBZLZWAHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177445
Record name (3-(Trifluoromethyl)phenyl)acetamide
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Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22902-93-8
Record name 3-(Trifluoromethyl)benzeneacetamide
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Record name (3-(Trifluoromethyl)phenyl)acetamide
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Record name (3-(Trifluoromethyl)phenyl)acetamide
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Record name [3-(trifluoromethyl)phenyl]acetamide
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Record name 3-(Trifluoromethyl)benzeneacetamide
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Preparation Methods

Formation of 3-(trifluoromethyl)aniline

The production of 3-(trifluoromethyl)aniline can be achieved through various methods, primarily involving the nitration of benzotrifluoride followed by reduction:

  • Nitration : Benzotrifluoride is treated with a nitrating agent (e.g., concentrated nitric acid) to introduce a nitro group at the meta position relative to the trifluoromethyl group. This reaction typically requires careful temperature control to minimize side reactions.

  • Reduction : The resulting nitro compound is then reduced to an amine using reducing agents like iron filings or tin in hydrochloric acid.

Acetylation

Once 3-(trifluoromethyl)aniline is obtained, it undergoes acetylation:

  • Acetylation Reaction : The aniline derivative is reacted with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine) to form [3-(trifluoromethyl)phenyl]acetamide. This reaction is typically carried out under reflux conditions for optimal yield.

Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Nitration Benzotrifluoride + HNO₃, controlled temperature 70-80 Monitor temperature closely
Reduction Nitro compound + Fe/HCl or Sn/HCl 85-90 Effective reduction method
Acetylation 3-(trifluoromethyl)aniline + Acetic Anhydride/Pyridine 75-85 Reflux for several hours

In addition to the direct synthesis from benzotrifluoride, alternative methods include:

  • Using Trifluoroacetic Acid : Trifluoroacetic acid can be used in place of acetic anhydride for acetylation, which may provide different yields and purities depending on reaction conditions.

  • Direct Amidation : In some cases, direct amidation of 3-(trifluoromethyl)phenol with ammonia or amines can also yield this compound, though this method may require higher temperatures and longer reaction times.

For industrial production, optimizing these synthetic routes is crucial:

  • Continuous Flow Chemistry : Implementing continuous flow reactors can enhance control over reaction conditions, improve yields, and reduce waste.

  • Purification Techniques : Methods such as crystallization or chromatography are essential for isolating high-purity products from complex mixtures generated during synthesis.

Chemical Reactions Analysis

Types of Reactions: [3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that [3-(trifluoromethyl)phenyl]acetamide exhibits significant antimicrobial properties against various bacterial strains. A study reported notable inhibition zones, suggesting its potential as an antimicrobial agent in treating infections.

Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, positioning it as a candidate for developing anti-inflammatory therapies. Its mechanism may involve interaction with specific molecular targets that modulate inflammatory responses.

Cytotoxicity Against Cancer Cells : Preliminary evaluations show that this compound displays cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HEK293 (human embryonic kidney cells). This suggests its potential role in cancer therapy.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules. Its trifluoromethyl group enhances reactivity and selectivity in various chemical reactions, including nucleophilic substitutions and cycloadditions.

  • Click Chemistry Applications : The azido derivative of this compound can be utilized in click chemistry for synthesizing 1,2,3-triazoles through cycloaddition reactions, showcasing its utility in creating diverse chemical entities.

Materials Science

In materials science, this compound has potential applications in developing specialty chemicals and materials with unique properties. Its stability and lipophilicity make it suitable for formulating advanced materials used in coatings and polymers.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-chlorophenyl)acetamideChlorine substituentAntimicrobialLacks trifluoromethyl group
N-(4-formylthiazol-2-yl)acetamideThiazole moietyAnticancerIncorporates sulfur and nitrogen
N-(4-cyano-3-(trifluoromethyl)phenyl)acetamideCyano groupAntimicrobialDifferent reactivity profile

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, highlighting its potential as an effective antimicrobial agent.

Cytotoxicity Assessment

In vitro studies on MCF-7 cells demonstrated that this compound induced apoptosis at certain concentrations. This finding supports its exploration as a potential anticancer drug.

Mechanism of Action

The mechanism of action of [3-(trifluoromethyl)phenyl]acetamide is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential pharmaceutical applications, as it can influence the compound’s bioavailability and efficacy. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Modifications at the Acetamide Nitrogen

Substituents on the acetamide nitrogen significantly influence biological activity and physicochemical properties:

Compound Name Substituent on Acetamide Nitrogen Key Properties/Activity Reference
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14) 4-Phenylpiperazine Anticonvulsant activity; enhanced solubility due to basic piperazine moiety
2-Methylamino-N-[3-(trifluoromethyl)phenyl]acetamide (ZK037) Methylamino (-NHCH₃) Improved metabolic stability; potential CNS penetration
2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (ZK038) Piperazinyl Enhanced solubility and binding to serotonin/dopamine receptors
2-(Diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide Diethylamino (-N(CH₂CH₃)₂) Increased lipophilicity; local anesthetic properties

Key Findings :

  • Piperazine and piperidine derivatives (e.g., Compound 14, ZK038) exhibit improved solubility and anticonvulsant activity due to hydrogen bonding with biological targets .
  • Alkylamino groups (e.g., ZK037) enhance metabolic stability by reducing oxidative deamination .

Modifications on the Phenyl Ring

Variations in the phenyl ring substituents modulate electronic effects and steric interactions:

Compound Name Phenyl Ring Substituent Key Properties/Activity Reference
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13) Benzothiazole-CF₃ Low synthetic yield (19%); potential kinase inhibition
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide 4-Chloro-2-methylphenoxy Herbicidal activity; increased lipophilicity
N-[4-(2-(3-(Trifluoromethyl)phenylamino)thiazol-4-yl)phenyl]acetamide Thiazole-4-yl Anticancer activity; targets kinase pathways
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Benzimidazole-sulfanyl Antimicrobial activity; improved binding to bacterial enzymes

Key Findings :

  • Electron-deficient substituents (e.g., benzothiazole-CF₃ in Compound 13) enhance target affinity but may complicate synthesis .
  • Bulky groups (e.g., phenoxy in ) improve agrochemical activity by disrupting plant cell membranes .

Physicochemical and Thermal Properties

The trifluoromethyl group impacts thermal stability and phase transitions:

Compound Name Fusion Enthalpy (ΔHfus, kJ/mol) Melting Point (°C) Reference
N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea 29.82 434.1
[3-(Trifluoromethyl)phenyl]acetamide derivatives Not reported 150–250 (varies by substituent)

Key Trends :

  • Trifluoromethyl-substituted compounds generally exhibit higher melting points and thermal stability compared to non-fluorinated analogs .

Key Insights :

  • Anticonvulsant activity correlates with piperazine/piperidine substituents, likely via CNS receptor modulation .
  • Thiazole-containing analogs (e.g., ) show promise in oncology due to kinase targeting .

Biological Activity

[3-(Trifluoromethyl)phenyl]acetamide is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈F₃NO, with a molecular weight of approximately 201.16 g/mol. The presence of the trifluoromethyl group contributes to its distinctive reactivity and biological properties, making it a subject of interest in drug development.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit significant anticonvulsant activity. In a study evaluating various N-phenylacetamide derivatives, those containing the trifluoromethyl group showed promising results in models of maximal electroshock (MES) seizures and pentylenetetrazole-induced seizures in mice. Compounds with this functional group demonstrated enhanced efficacy compared to their non-trifluoromethyl counterparts, indicating a structure-activity relationship that favors the presence of the trifluoromethyl moiety for anticonvulsant effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A series of N-phenylacetamide derivatives, including those with trifluoromethyl substitutions, were synthesized and evaluated against various bacterial strains. The minimum inhibitory concentrations (MICs) revealed that some derivatives exhibited potent antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Antitumor Activity

In addition to its anticonvulsant and antimicrobial properties, this compound derivatives have shown potential as antitumor agents. For instance, certain compounds derived from this structure have been identified as inhibitors of c-KIT kinase, which is implicated in several cancers. These inhibitors demonstrated efficacy against both wild-type and drug-resistant mutant forms of c-KIT, suggesting their potential as therapeutic agents in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Lipophilicity : The trifluoromethyl group enhances membrane permeability, allowing better access to intracellular targets.
  • Enzyme Inhibition : Compounds may act as competitive inhibitors for various kinases and enzymes involved in cellular signaling pathways.
  • Cell Membrane Disruption : Antimicrobial activity is likely mediated through interactions with bacterial membranes, leading to cell lysis.

Case Studies

  • Anticonvulsant Screening : In a study involving 22 new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, several compounds containing the trifluoromethyl group were tested for anticonvulsant properties using standard models. Results indicated that these compounds provided significant protection in MES tests at doses as low as 100 mg/kg .
  • Antimicrobial Evaluation : A series of N-phenylacetamides were synthesized and tested against Xanthomonas species. The most active derivative displayed an EC₅₀ value significantly lower than established standards, demonstrating enhanced efficacy due to the trifluoromethyl substitution .
  • c-KIT Inhibition : A novel compound derived from this compound was shown to inhibit c-KIT activity effectively in vitro and in vivo, suggesting its potential use in treating gastrointestinal stromal tumors resistant to traditional therapies .

Q & A

Q. What are the established synthetic routes for [3-(trifluoromethyl)phenyl]acetamide, and what are their critical reaction parameters?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, describes the preparation of N-[3-(trifluoromethyl)phenyl]acetamide derivatives via amide bond formation between 3-(trifluoromethyl)aniline and activated acetylating agents (e.g., acetyl chloride or acetic anhydride) under reflux in anhydrous solvents like dichloromethane . Key parameters include maintaining anhydrous conditions to avoid hydrolysis and controlling reaction temperature (e.g., 40–60°C) to optimize yield. Purification is often achieved via column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. How is this compound characterized for structural confirmation?

  • Methodological Answer : Structural confirmation employs 1H/13C NMR , FT-IR , and mass spectrometry . For instance, reports 1H NMR analysis (300 MHz, DMSO-d6) showing characteristic acetamide NH signals at δ 10.61 ppm and trifluoromethyl-associated aromatic proton splitting patterns (δ 7.10–7.60 ppm). Fluorine-19 NMR can further confirm the CF3 group’s presence . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to verify molecular ion peaks (e.g., [M+H]+ at m/z 229.07 for C9H8F3NO) .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR data caused by the trifluoromethyl group’s electronegativity?

  • Methodological Answer : The CF3 group’s strong electron-withdrawing effect can deshield adjacent protons, complicating splitting patterns. highlights using deuterated solvents (e.g., DMSO-d6) and advanced NMR techniques like COSY or HSQC to assign overlapping signals. For example, in , coupling constants (J = 2.00 Hz) clarified para-substituted aromatic protons adjacent to CF3 . Computational tools (e.g., density functional theory) may predict chemical shifts to cross-validate experimental data .

Q. How can reaction conditions be optimized to enhance regioselectivity in trifluoromethyl-substituted acetamide synthesis?

  • Methodological Answer : Regioselectivity challenges arise due to the CF3 group’s steric and electronic effects. demonstrates using catalytic bases (e.g., triethylamine) to deprotonate the aniline intermediate, favoring amide bond formation at the para position. Solvent polarity adjustments (e.g., switching from THF to DMF) can improve reaction rates and yields . Kinetic studies via HPLC monitoring (C18 columns, acetonitrile/water mobile phases) help identify optimal reaction times .

Q. What chromatographic methods are recommended for detecting impurities in this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. specifies using a C18 column (4.6 × 150 mm, 5 µm) and gradient elution (acetonitrile/0.1% trifluoroacetic acid) to separate impurities like nitro derivatives (e.g., N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide) . For fluorinated byproducts, LC-MS with negative ion mode enhances sensitivity for CF3-containing species .

Q. How does the trifluoromethyl group influence the compound’s stability under accelerated degradation conditions?

  • Methodological Answer : Stability studies in reveal that the CF3 group enhances hydrolytic resistance but may increase photodegradation susceptibility. Forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 72 hours shows minimal hydrolysis (<5%) due to CF3’s electron-withdrawing protection. However, UV light exposure (ICH Q1B guidelines) induces ~15% degradation, requiring light-protected storage .

Biological and Mechanistic Questions

Q. What in vitro models are used to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer : and describe receptor-binding assays (e.g., GABA-A receptors for anticonvulsant activity) and cell viability assays (MTT assay on cancer cell lines). For example, derivatives with piperazine substituents (e.g., Compound 14 in ) showed IC50 values <10 µM in HT-29 colon cancer cells. Molecular docking (AutoDock Vina) predicts interactions with tyrosine kinase domains, guiding structure-activity relationship (SAR) studies .

Q. How do structural modifications (e.g., piperazine substitution) alter the pharmacokinetic profile of this compound?

  • Methodological Answer : Piperazine addition () improves aqueous solubility and blood-brain barrier penetration. LogP measurements (shake-flask method) show a reduction from 3.2 (parent compound) to 2.7 for piperazine derivatives, enhancing bioavailability. In vitro metabolic stability assays (human liver microsomes) indicate prolonged half-life (>60 minutes) due to reduced CYP3A4-mediated oxidation .

Data Analysis and Reporting

Q. How should researchers address contradictions in biological activity data across similar derivatives?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., patch-clamp electrophysiology alongside receptor-binding assays). notes that discrepancies in anticonvulsant activity between in vitro and in vivo models (e.g., maximal electroshock vs. pentylenetetrazole tests) may arise from differences in metabolite formation. LC-MS/MS pharmacokinetic profiling identifies active metabolites for inclusion in SAR analyses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[3-(trifluoromethyl)phenyl]acetamide
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